
11,13-Dihidroivalina
Descripción general
Descripción
11,13-Dihydroivalin is a cytotoxic and antibacterial compound. It is known for its ability to inhibit bacterial growth by binding to DNA gyrase and topoisomerase IV, which are enzymes that maintain the integrity of bacterial DNA . This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities .
Aplicaciones Científicas De Investigación
11,13-Dihydroivalin has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its antibacterial properties and its ability to inhibit DNA gyrase and topoisomerase IV.
Medicine: Investigated for its potential use in developing new antibacterial agents.
Industry: Used in the production of bioactive compounds and as a research chemical in various industrial applications
Mecanismo De Acción
Target of Action
The primary targets of 11,13-Dihydroivalin are DNA gyrase and topoisomerase IV . These enzymes play a crucial role in maintaining the integrity of bacterial DNA .
Mode of Action
11,13-Dihydroivalin interacts with its targets by binding to DNA gyrase and topoisomerase IV . This binding inhibits the normal function of these enzymes, leading to changes in the structure and integrity of bacterial DNA .
Biochemical Pathways
It is known that the compound’s action on dna gyrase and topoisomerase iv disrupts the normal replication and transcription processes of bacterial dna . This disruption can lead to downstream effects such as inhibited bacterial growth .
Pharmacokinetics
The compound is described as a white powder with a molecular weight of 25034 . More research is needed to fully understand the pharmacokinetics of 11,13-Dihydroivalin.
Result of Action
The binding of 11,13-Dihydroivalin to DNA gyrase and topoisomerase IV results in the inhibition of bacterial growth . This makes 11,13-Dihydroivalin a potent cytotoxic and antibacterial compound .
Action Environment
The stability and efficacy of 11,13-Dihydroivalin can be influenced by various environmental factors. The compound is stable for two years when stored at the recommended temperature . It should be stored at 4°C and protected from light to maintain its stability and efficacy .
Análisis Bioquímico
Biochemical Properties
11,13-Dihydroivalin plays a significant role in biochemical reactions. It interacts with DNA gyrase and topoisomerase IV . These enzymes are crucial for maintaining the integrity of bacterial DNA. The interaction between 11,13-Dihydroivalin and these enzymes inhibits bacterial growth, demonstrating the antibacterial properties of this compound .
Cellular Effects
The effects of 11,13-Dihydroivalin on cells are primarily related to its antibacterial activity. By interacting with DNA gyrase and topoisomerase IV , it disrupts the normal functioning of these enzymes, leading to inhibited bacterial growth
Molecular Mechanism
The molecular mechanism of action of 11,13-Dihydroivalin involves its binding to DNA gyrase and topoisomerase IV . These enzymes are responsible for maintaining the supercoiling of bacterial DNA. By binding to these enzymes, 11,13-Dihydroivalin inhibits their function, leading to the disruption of DNA replication and transcription, and ultimately, bacterial growth.
Temporal Effects in Laboratory Settings
It is known that the compound is stable for two years when stored at the recommended temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 11,13-Dihydroivalin can be synthesized from the aerial parts of Inula graveolens. The process involves the extraction of the plant material followed by chromatographic separation to isolate the compound . The structures are established by spectral methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 11,13-Dihydroivalin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Comparación Con Compuestos Similares
Ivalin: Another sesquiterpene lactone with similar antibacterial properties.
Inuviscolide: Known for its anti-inflammatory and antibacterial activities.
8-epi-inuviscolide: Exhibits similar biological activities as 11,13-Dihydroivalin.
Uniqueness: 11,13-Dihydroivalin is unique due to its specific binding affinity to DNA gyrase and topoisomerase IV, making it particularly effective against bacterial strains that rely on these enzymes for survival .
Propiedades
IUPAC Name |
(3S,3aR,4aS,7S,8aR,9aR)-7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h9-13,16H,1,4-7H2,2-3H3/t9-,10-,11+,12-,13+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEGOJNBPHXMRU-GGZSWOCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3C(=C)CC(CC3(CC2OC1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@H]3C(=C)C[C@@H](C[C@@]3(C[C@H]2OC1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


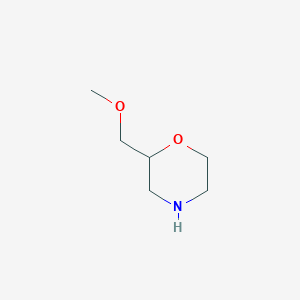


![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B186652.png)

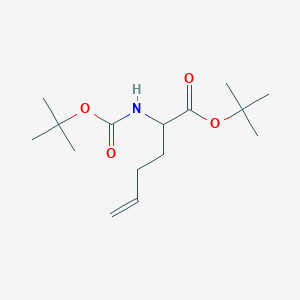
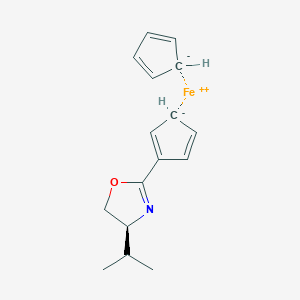
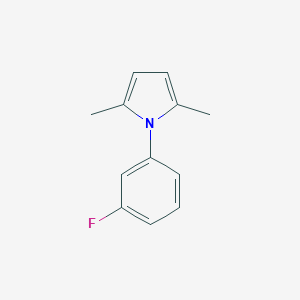
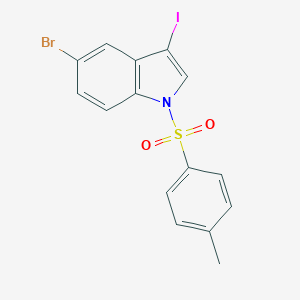

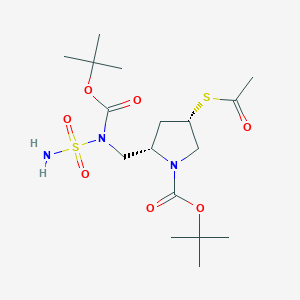
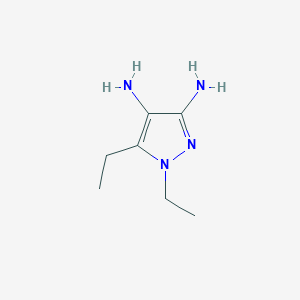
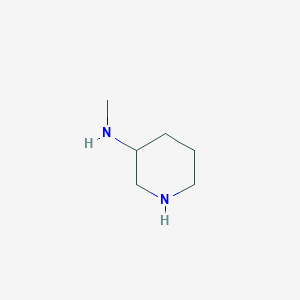
![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)
